molecular formula C12H11ClO2S B13535177 1-(Naphthalen-1-yl)ethane-1-sulfonyl chloride

1-(Naphthalen-1-yl)ethane-1-sulfonyl chloride

Cat. No.: B13535177
M. Wt: 254.73 g/mol
InChI Key: SXNOAQWOJVAUJC-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C12H11ClO2S. This compound is characterized by the presence of a naphthalene ring attached to an ethanesulfonyl chloride group. It is commonly used in organic synthesis as a reagent for introducing the ethanesulfonyl group into various substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Naphthalen-1-yl)ethane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-naphthalenesulfonyl chloride with ethyl magnesium bromide, followed by oxidation . Another method includes the reaction of 1-naphthalenesulfonyl chloride with ethyl lithium, followed by oxidation . These reactions typically require anhydrous conditions and are carried out under inert atmospheres to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed through reduction reactions.

    Sulfonic Acids: Formed through oxidation reactions.

    Substituted Sulfonyl Compounds: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)ethane-1-sulfonyl chloride involves the formation of a reactive sulfonyl chloride intermediate. This intermediate can react with nucleophiles to form sulfonamide or sulfonate ester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

1-(Naphthalen-1-yl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

The uniqueness of this compound lies in its ability to introduce the ethanesulfonyl group into various substrates, which can significantly alter the chemical and physical properties of the resulting compounds.

Properties

Molecular Formula

C12H11ClO2S

Molecular Weight

254.73 g/mol

IUPAC Name

1-naphthalen-1-ylethanesulfonyl chloride

InChI

InChI=1S/C12H11ClO2S/c1-9(16(13,14)15)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3

InChI Key

SXNOAQWOJVAUJC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)S(=O)(=O)Cl

Origin of Product

United States

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